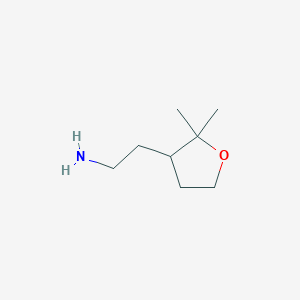
2-(2,2-Dimethyloxolan-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethyloxolan-3-yl)ethan-1-amine is an organic compound with the molecular formula C8H17NO It is a derivative of oxolane, featuring a dimethyl substitution at the 2-position and an ethanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyloxolan-3-yl)ethan-1-amine typically involves the reaction of 2,2-dimethyloxolane with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to elevated temperatures and pressures to enhance the reaction rate and yield. The product is subsequently purified using distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyloxolan-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of more saturated amine derivatives.
Substitution: Formation of halogenated ethanamine derivatives.
Scientific Research Applications
2-(2,2-Dimethyloxolan-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,2-Dimethyloxolan-3-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The ethanamine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxolane ring can participate in hydrophobic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine
- (S)-1-(2,2-Dimethyloxolan-3-yl)ethan-1-amine
- ®-1-(2,2-Dimethyloxolan-3-yl)ethan-1-amine
Uniqueness
2-(2,2-Dimethyloxolan-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
2-(2,2-Dimethyloxolan-3-yl)ethan-1-amine is a compound of interest due to its potential biological activities. This article reviews available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Pharmacological Effects
- Neurotransmitter Modulation : Similar compounds have been shown to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which could imply that this compound may exhibit antidepressant or anxiolytic effects.
- Antimicrobial Activity : Some derivatives of amines have demonstrated antimicrobial properties. Preliminary studies suggest that this compound might possess similar capabilities against certain bacterial strains.
- Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory effects, potentially making this compound a candidate for conditions characterized by inflammation.
Study 1: Neuropharmacological Evaluation
A study evaluated the effects of structurally related compounds on anxiety-like behavior in rodent models. The findings suggested that compounds with similar functional groups exhibited significant anxiolytic effects, indicating that this compound may also have potential in treating anxiety disorders.
Study 2: Antimicrobial Activity
In vitro tests were conducted to assess the antimicrobial efficacy of various amine derivatives against common pathogens. The results indicated that several compounds showed significant inhibition of bacterial growth. While specific data for this compound is still pending, its structural analogs displayed promising results.
| Pathogen | Inhibition Zone (mm) | Compound |
|---|---|---|
| Escherichia coli | 15 | N-Methyltryptamine |
| Staphylococcus aureus | 18 | 4-HO-NMT |
| TBD | TBD | This compound |
Safety and Toxicity
Safety profiles for similar compounds suggest moderate toxicity levels; however, detailed toxicological assessments for this compound are necessary to establish a comprehensive safety profile.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-(2,2-dimethyloxolan-3-yl)ethanamine |
InChI |
InChI=1S/C8H17NO/c1-8(2)7(3-5-9)4-6-10-8/h7H,3-6,9H2,1-2H3 |
InChI Key |
MHWPSJYPALKZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCO1)CCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















